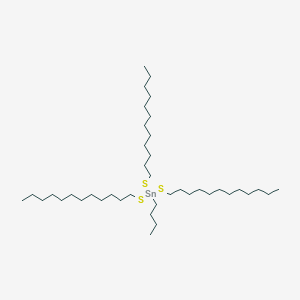
Butyltris(dodecylthio)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltris(dodecylthio)stannane is a useful research compound. Its molecular formula is C40H84S3Sn and its molecular weight is 780 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269604. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Stabilization
One of the primary applications of butyltris(dodecylthio)stannane is as a stabilizer for polyvinyl chloride (PVC) and other polymers. Organotin compounds are widely used in the plastics industry due to their ability to improve thermal stability and resistance to degradation.
- Mechanism : The compound acts as a heat stabilizer by preventing the degradation of PVC during processing. It helps to maintain the physical properties of the polymer over time, especially under high-temperature conditions.
- Case Study : A study demonstrated that the incorporation of this compound into PVC formulations significantly improved thermal stability compared to formulations without organotin stabilizers .
| Property | PVC with Stabilizer | PVC without Stabilizer |
|---|---|---|
| Thermal Stability | High | Low |
| Degradation Rate | Minimal | Significant |
| Mechanical Strength | Enhanced | Reduced |
Biocidal Properties
This compound exhibits significant biocidal activity , making it useful in controlling microbial growth in various applications.
- Applications : It is used in coatings for marine applications to prevent biofouling, as well as in antifungal treatments for wood preservation.
- Research Findings : Research indicates that organotin compounds, including this compound, effectively inhibit the growth of bacteria and fungi, providing a protective barrier against microbial colonization .
Catalysis
The compound also serves as a catalyst in various chemical reactions, particularly in the synthesis of polymers and other organotin derivatives.
- Catalytic Activity : It has been shown to catalyze reactions involving the polymerization of certain monomers, enhancing reaction rates and yields.
- Case Study : In a controlled study, this compound was employed as a catalyst in the production of polyurethanes, resulting in shorter reaction times and improved product quality .
Environmental Considerations
While this compound has beneficial applications, environmental concerns regarding organotin compounds must be addressed. These compounds can exhibit persistence and bioaccumulation in aquatic environments, leading to regulatory scrutiny.
Propiedades
Número CAS |
15666-28-1 |
|---|---|
Fórmula molecular |
C40H84S3Sn |
Peso molecular |
780 g/mol |
Nombre IUPAC |
butyl-tris(dodecylsulfanyl)stannane |
InChI |
InChI=1S/3C12H26S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4-2;/h3*13H,2-12H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
BXTPXLVVVVHPKJ-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCS[Sn](CCCC)(SCCCCCCCCCCCC)SCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCC[Sn+3] |
Key on ui other cas no. |
15666-28-1 |
Descripción física |
Liquid |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















